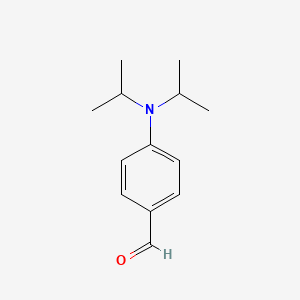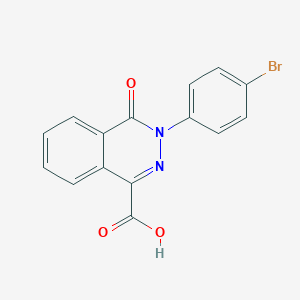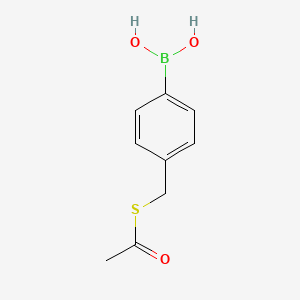
Propyl 3-amino-3-(4-bromophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-amino-3-(4-bromophenyl)propanoate: is an organic compound that belongs to the class of esters It features a propyl ester group attached to a 3-amino-3-(4-bromophenyl)propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl 3-amino-3-(4-bromophenyl)propanoate typically begins with 4-bromobenzaldehyde and propyl 3-aminopropanoate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Propyl 3-amino-3-(4-bromophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
- The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylpropanoates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Propyl 3-amino-3-(4-bromophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action of propyl 3-amino-3-(4-bromophenyl)propanoate is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities.
- The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
- Propyl 3-amino-3-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
propyl 3-amino-3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-7-16-12(15)8-11(14)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
InChI-Schlüssel |
OVRPPLGJKQCLEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC(C1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)

![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)


![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)

![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)
![4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzenecarbonitrile](/img/structure/B12509344.png)

